molecular formula C15H11NO3 B1215512 N-(6-oxobenzo[c]chromen-2-yl)acetamide CAS No. 5096-19-5

N-(6-oxobenzo[c]chromen-2-yl)acetamide

Cat. No.: B1215512
CAS No.: 5096-19-5
M. Wt: 253.25 g/mol
InChI Key: RCYCXZHAYRTYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Dibenzo(b,d)pyran-6-one, 2-acetamido-: is a chemical compound with the molecular formula C13H8O2 It belongs to the class of benzochromenones, which are characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- typically involves a multicomponent domino reaction. This process includes several key steps:

    Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group.

    Transesterification: This step involves the exchange of ester groups between molecules.

    Enamine Formation: This reaction forms an enamine intermediate.

    Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This step involves a cycloaddition reaction between an electron-deficient diene and an electron-rich dienophile.

    1,2-Elimination: This step involves the elimination of a small molecule, such as water or hydrogen.

    Transfer Hydrogenation: This step involves the transfer of hydrogen from a donor molecule to the target compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it gains oxygen or loses hydrogen.

    Reduction: It can also undergo reduction reactions, where it gains hydrogen or loses oxygen.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine: This compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry: In industrial applications, 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it may interact with cellular pathways involved in oxidative stress, inflammation, or cell proliferation .

Comparison with Similar Compounds

    6H-Dibenzo(b,d)pyran-6-one: The parent compound without the acetamido group.

    Benzo[c]chromen-6-one: A structurally related compound with a different ring fusion pattern.

    3,4-Benzocoumarin: Another related compound with a coumarin core structure.

Uniqueness: 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido- is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(6-oxobenzo[c]chromen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9(17)16-10-6-7-14-13(8-10)11-4-2-3-5-12(11)15(18)19-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYCXZHAYRTYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198972
Record name 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-19-5
Record name N-(6-Oxo-6H-dibenzo[b,d]pyran-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Oxo-6H-dibenzo(b,d)pyran-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide,d]pyran-2-yl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Dibenzo(b,d)pyran-6-one, 2-acetamido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-OXO-6H-DIBENZO(B,D)PYRAN-2-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6P941WZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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